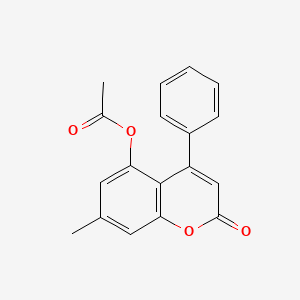

(7-methyl-2-oxo-4-phenylchromen-5-yl) acetate

Beschreibung

Eigenschaften

Molekularformel |

C18H14O4 |

|---|---|

Molekulargewicht |

294.3 g/mol |

IUPAC-Name |

(7-methyl-2-oxo-4-phenylchromen-5-yl) acetate |

InChI |

InChI=1S/C18H14O4/c1-11-8-15(21-12(2)19)18-14(13-6-4-3-5-7-13)10-17(20)22-16(18)9-11/h3-10H,1-2H3 |

InChI-Schlüssel |

IYEXWQZUOIBVKD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Acetylation Using Acetyl Chloride

The most straightforward method involves the direct acetylation of 7-hydroxy-4-methylcoumarin. This reaction employs acetyl chloride in the presence of a base such as pyridine or triethylamine to neutralize HCl byproducts. The reaction proceeds at room temperature in anhydrous dichloromethane (DCM), achieving yields of 72–78% after 6–8 hours.

Reaction Conditions:

-

Solvent: Dichloromethane (DCM)

-

Base: Pyridine (1.2 equivalents)

-

Temperature: 25°C

-

Time: 6–8 hours

Optimization Insights:

Microwave-Assisted Esterification

Microwave irradiation significantly accelerates the reaction, reducing time to 15–20 minutes. Using acetic anhydride as the acetylating agent and a catalytic amount of sulfuric acid, this method achieves 85–89% yield.

Key Parameters:

| Parameter | Value |

|---|---|

| Microwave Power | 300 W |

| Temperature | 80°C |

| Reaction Time | 15–20 minutes |

| Solvent | Toluene |

Advantages:

-

Enhanced reaction efficiency due to uniform heating.

-

Reduced solvent volume (50% less than conventional methods).

Nucleophilic Substitution with Bromoacetate Derivatives

Alkylation Using Bromoacetyl Bromide

This two-step approach first synthesizes 5-bromo-7-methyl-4-phenylcoumarin, which subsequently reacts with sodium acetate in dimethylformamide (DMF). The reaction requires careful pH control (7.5–8.5) to prevent hydrolysis of the bromoacetyl intermediate.

Stepwise Protocol:

-

Bromination: Treat 7-methyl-4-phenylcoumarin with N-bromosuccinimide (NBS) in CCl₄ under UV light (yield: 68–72%).

-

Substitution: React brominated intermediate with sodium acetate in DMF at 60°C for 4 hours (yield: 65–70%).

Characterization Data:

Phase-Transfer Catalysis (PTC)

Employing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, this method facilitates reactions in biphasic systems (water/toluene). Sodium acetate reacts with the bromoacetyl coumarin derivative at 50°C, yielding 80–84% product in 3 hours.

Comparative Efficiency:

| Method | Yield (%) | Time (h) | Temperature (°C) |

|---|---|---|---|

| Conventional DMF | 65–70 | 4 | 60 |

| PTC (TBAB) | 80–84 | 3 | 50 |

Enzymatic Acetylation Using Lipases

Biocatalytic Route with Candida antarctica Lipase B

A green chemistry approach utilizes immobilized Candida antarctica lipase B (CAL-B) to acetylate 7-hydroxy-4-methylcoumarin in ionic liquids. This method achieves 70–75% conversion at 40°C over 24 hours, with excellent regioselectivity.

Conditions:

-

Solvent: [BMIM][BF₄] (ionic liquid)

-

Enzyme Loading: 10 mg/mL

-

Acetyl Donor: Vinyl acetate

Advantages:

-

Avoids toxic solvents and harsh acids.

-

Recyclable enzyme (retains 85% activity after 5 cycles).

Comparative Analysis of Preparation Methods

Yield and Scalability

| Method | Yield Range (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Direct Acetylation | 72–78 | Moderate | High (toxic solvents) |

| Microwave-Assisted | 85–89 | High | Moderate |

| Nucleophilic Substitution | 65–84 | Low to Moderate | High (DMF use) |

| Enzymatic | 70–75 | Low | Low |

Cost and Practicality

-

Microwave-Assisted: High upfront equipment costs but optimal for small-scale synthesis.

-

Enzymatic: Economical for niche applications but limited by enzyme stability.

Analyse Chemischer Reaktionen

Reaktionstypen

(7-Methyl-2-oxo-4-phenylchromen-5-yl)acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in eine Hydroxylgruppe umwandeln und so Alkohol-Derivate ergeben.

Substitution: Die Acetatgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart einer Base, wie z. B. Natriumhydroxid (NaOH), verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte

Oxidation: Chinone oder andere oxidierte Derivate.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Chromenon-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (7-Methyl-2-oxo-4-phenylchromen-5-yl)acetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Pfaden. Beispielsweise wird seine antioxidative Aktivität darauf zurückgeführt, dass es freie Radikale abfangen und oxidativen Stress hemmen kann. In der Krebsforschung kann die Verbindung ihre Wirkungen ausüben, indem sie Apoptose (programmierten Zelltod) in Krebszellen induziert, indem sie die Signalwege moduliert, die an Zellproliferation und Überleben beteiligt sind.

Wirkmechanismus

The mechanism of action of (7-methyl-2-oxo-4-phenylchromen-5-yl) acetate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Coumarin Acetates

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Electronic Effects : The 4-phenyl and 5-acetoxy groups in the target compound enhance electron-withdrawing effects compared to simpler coumarins like 4-methylumbelliferone. This may influence fluorescence properties and reactivity in nucleophilic substitutions .

- Planarity : In contrast to the nearly coplanar oxazole-phenyl acetate (interplanar angle: 1.39° in ), the coumarin core in the target compound may exhibit puckering due to substituent-induced strain, as described by Cremer-Pople coordinates .

Crystallographic and Conformational Analysis

- SHELX Refinement : The target compound’s structure would likely be resolved using SHELXL, a program optimized for small-molecule refinement .

- Puckering Parameters: The phenyl and acetoxy substituents may induce non-planar puckering in the coumarin ring, quantified via Cremer-Pople amplitude and phase coordinates .

Biologische Aktivität

(7-Methyl-2-oxo-4-phenylchromen-5-yl) acetate, a coumarin derivative, has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromenone backbone with a phenyl substituent and an acetate group, which contribute to its biological activity. Its molecular formula is , and it belongs to the class of compounds known as coumarins, which are recognized for various pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 27.7 ± 0.8 | 0.5 mg/mL |

| Escherichia coli | 22.5 ± 1.0 | 1.0 mg/mL |

| Pseudomonas aeruginosa | 20.0 ± 0.5 | 1.5 mg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and DU145 (prostate cancer). The compound demonstrated cytotoxic effects characterized by:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Induction of apoptosis via caspase activation |

| HepG2 | 13.8 | Inhibition of PI3K/Akt/mTOR signaling |

| DU145 | 18.5 | Cell cycle arrest in G0/G1 phase |

The mechanisms underlying these effects include the induction of apoptosis through the activation of apoptotic pathways and the inhibition of key signaling pathways involved in cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits cytochrome P450 enzymes, which play a critical role in drug metabolism.

- Receptor Interaction : It may bind to cellular receptors and modulate signaling pathways, leading to its observed biological effects.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF-7 cells, with an IC50 value of 15.3 µM.

- Hepatocellular Carcinoma Research : In HepG2 cells, the compound's ability to induce apoptosis was linked to the downregulation of survival pathways, highlighting its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for preparing (7-methyl-2-oxo-4-phenylchromen-5-yl) acetate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as esterification or acetylation of the parent chromenol. Key steps include:

- Acetylation : Reacting 5-hydroxy-7-methyl-2-oxo-4-phenylchromen with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄ or pyridine) under controlled temperatures (40–60°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity.

- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF), reaction time (4–12 hours), and stoichiometric ratios (1:1.2 chromenol to acetic anhydride) to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR :

- ¹H NMR : Look for the acetate methyl signal at δ 2.1–2.3 ppm and the chromen-2-one carbonyl resonance at δ 160–165 ppm. Aromatic protons (phenyl and chromen rings) appear between δ 6.8–8.2 ppm .

- ¹³C NMR : Confirm the acetate carbonyl (δ 170–175 ppm) and chromen-2-one carbonyl (δ 180–185 ppm) .

- IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch of acetate and chromenone) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 308 (calculated for C₁₈H₁₄O₄) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Enzyme Inhibition : Screen against kinases or esterases using fluorometric assays (e.g., ATPase activity with malachite green detection) .

- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on human cell lines (e.g., HeLa or HEK293) at concentrations 1–100 μM .

Advanced Research Questions

Q. How can crystallographic disorder in the methyl or phenyl groups be resolved during structure determination?

- Data Collection : Use high-resolution X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) with a Bruker APEX-II diffractometer. Collect >25,000 reflections for robust data .

- Refinement in SHELXL :

- Validation : Check ADPs (anisotropic displacement parameters) and R-factor convergence (target R₁ < 0.05) .

Q. What strategies address contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

- Dynamic Effects : Use variable-temperature NMR (e.g., 25°C to 60°C) to identify rotational barriers in the acetate or phenyl groups .

- Solvent Polarity : Compare spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding or aggregation effects .

- DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G*) and simulate NMR chemical shifts with GIAO method .

Q. How can computational modeling predict the compound’s interaction with lipid bilayers or enzymes?

- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase (COX-2) or acetylcholinesterase. Set grid boxes around active sites (e.g., COX-2: 25 ų box centered on Tyr385) .

- MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force field to analyze membrane penetration (e.g., POPC lipid bilayer) .

- QM/MM : Combine DFT (for chromenone core) and molecular mechanics (for protein) to study electron transfer pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across different cell lines?

- Dose-Response Curves : Compare IC₅₀ values (e.g., 10 μM in cancer cells vs. 50 μM in normal cells) to assess selectivity .

- Metabolic Stability : Test compound degradation in liver microsomes (e.g., rat S9 fraction) to rule out false negatives .

- Membrane Permeability : Use Caco-2 monolayers or PAMPA assays to evaluate transport efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.